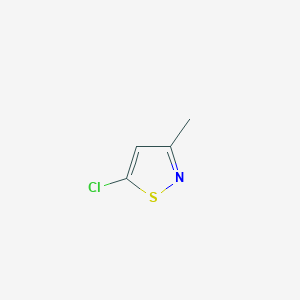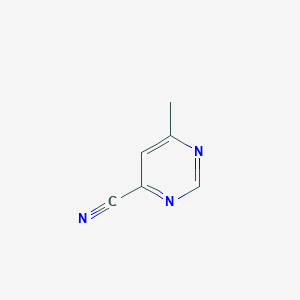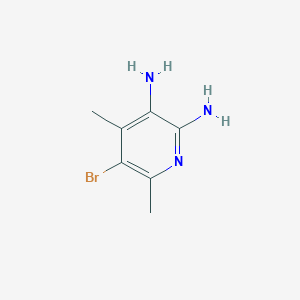
5-Bromo-4,6-dimetilpiridina-2,3-diamina
Descripción general
Descripción
5-Bromo-4,6-dimethylpyridine-2,3-diamine (BDPDA) is an organic compound that has been studied extensively due to its unique properties and potential applications in various scientific fields. BDPDA is an aromatic diamine, and it is a derivative of pyridine. It has a molecular weight of 179.09 g/mol and a melting point of 120-121°C. BDPDA is a colourless crystalline solid that is soluble in water and organic solvents.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4,6-dimethylpyridine-2,3-diamine is not completely understood. However, it is known that 5-Bromo-4,6-dimethylpyridine-2,3-diamine can undergo a variety of reactions, such as nucleophilic substitution, electrophilic addition, and radical reactions. These reactions are often catalyzed by the presence of a base, such as sodium hydroxide, or a Lewis acid, such as boron trifluoride.
Biochemical and Physiological Effects
5-Bromo-4,6-dimethylpyridine-2,3-diamine has been studied for its potential biochemical and physiological effects. It has been found to be an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. Additionally, 5-Bromo-4,6-dimethylpyridine-2,3-diamine has been found to have anti-inflammatory and anti-oxidant properties. However, it is important to note that 5-Bromo-4,6-dimethylpyridine-2,3-diamine has not been approved for use in humans and its safety and efficacy have not been established.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-Bromo-4,6-dimethylpyridine-2,3-diamine in laboratory experiments is that it can be used as a reagent for the synthesis of various organic compounds. Additionally, 5-Bromo-4,6-dimethylpyridine-2,3-diamine is relatively easy to synthesize and is readily available. However, there are some limitations to using 5-Bromo-4,6-dimethylpyridine-2,3-diamine in laboratory experiments. It is a volatile compound and is sensitive to light and heat. Additionally, it can be a skin and eye irritant and should be handled with caution.
Direcciones Futuras
The potential applications of 5-Bromo-4,6-dimethylpyridine-2,3-diamine are still being explored. Some potential future directions include the use of 5-Bromo-4,6-dimethylpyridine-2,3-diamine as a catalyst in the synthesis of new materials, the use of 5-Bromo-4,6-dimethylpyridine-2,3-diamine as a reagent in the synthesis of pharmaceuticals, and the use of 5-Bromo-4,6-dimethylpyridine-2,3-diamine in the development of new dyes and pigments. Additionally, further research is needed to fully understand the biochemical and physiological effects of 5-Bromo-4,6-dimethylpyridine-2,3-diamine.
Aplicaciones Científicas De Investigación
Síntesis de Compuestos Heterocíclicos
Este compuesto puede usarse en la preparación de diversos compuestos heterocíclicos como 6-bromoimidazo-[b]piridina y 11-bromopirido[2′,3′:5,6]pirazino[2,3-f][1,10]fenantrolina .
Investigación Farmacéutica
Es un reactivo usado en la síntesis de nuevos derivados de isoquinolina que son de interés potencial para la investigación farmacéutica .
Aplicaciones Biomédicas
El compuesto puede tener aplicaciones en la investigación biomédica debido a su uso potencial en la síntesis de compuestos con propiedades antimicrobianas y antioxidantes .
Investigación Relacionada con la Energía
Podría estar involucrado en la investigación relacionada con la energía, particularmente en la síntesis de compuestos que podrían tener aplicaciones en este campo .
Análisis Estructural
El análisis espectral de masas usando este compuesto puede confirmar pesos moleculares e inferir patrones de fragmentación potenciales para obtener información estructural .
Reacciones de Sustitución Nucleofílica
Puede estar involucrado en reacciones de sustitución nucleofílica, que son pasos clave en varios procesos de síntesis química .
Propiedades
IUPAC Name |
5-bromo-4,6-dimethylpyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3/c1-3-5(8)4(2)11-7(10)6(3)9/h9H2,1-2H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWGWIGUAUNESB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Br)C)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90578662 | |
| Record name | 5-Bromo-4,6-dimethylpyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89728-15-4 | |
| Record name | 5-Bromo-4,6-dimethylpyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrrolo[1,2-a]pyrimidine-6-carbaldehyde](/img/structure/B1611208.png)

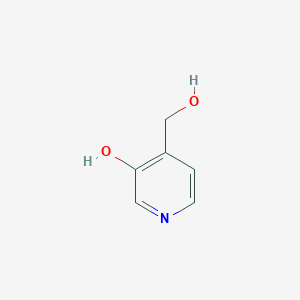
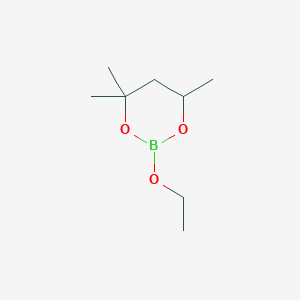

![2-Methylbenzo[B]thiophene-7-carboxylic acid](/img/structure/B1611222.png)

